molecular formula C19H19N3O6 B12498734 Methyl 2-(morpholin-4-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzoate

Methyl 2-(morpholin-4-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzoate

Katalognummer: B12498734
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: AACSMQFMXKFBOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, a nitrobenzamide group, and a benzoate ester, making it a versatile molecule for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The morpholine ring is introduced through nucleophilic substitution reactions, while the nitrobenzamide group is added via amide bond formation. Common reagents used in these reactions include morpholine, nitrobenzoyl chloride, and methyl benzoate. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The nitrobenzamide group can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(morpholin-4-yl)-5-(4-aminobenzamido)benzoate: Similar structure but with an amine group instead of a nitro group.

    Methyl 2-(piperidin-4-yl)-5-(4-nitrobenzamido)benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate derivatives: Various derivatives with different substituents on the morpholine or benzamide groups.

Uniqueness

Methyl 2-(morpholin-4-yl)-5-(4-nitrobenzamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrobenzamide group allows for specific interactions with biological targets, while the morpholine ring enhances solubility and stability.

Eigenschaften

Molekularformel

C19H19N3O6

Molekulargewicht

385.4 g/mol

IUPAC-Name

methyl 2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C19H19N3O6/c1-27-19(24)16-12-14(4-7-17(16)21-8-10-28-11-9-21)20-18(23)13-2-5-15(6-3-13)22(25)26/h2-7,12H,8-11H2,1H3,(H,20,23)

InChI-Schlüssel

AACSMQFMXKFBOJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.